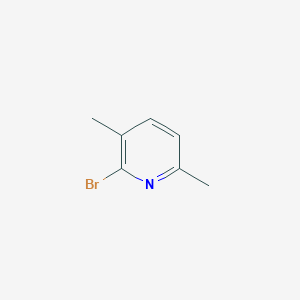

2-Bromo-3,6-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLNQHXCFLTIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309397 | |

| Record name | 2-Bromo-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-92-7 | |

| Record name | 2-Bromo-3,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Pyridine Derivatives in Chemical Synthesis

Halogenated pyridines are a cornerstone of modern organic synthesis, serving as fundamental building blocks for a wide array of functional molecules. eurekalert.orgkubikat.orgnih.gov Their importance stems from the carbon-halogen bond, which acts as a versatile functional handle, enabling a multitude of chemical transformations with precise regiocontrol. nih.gov These compounds are especially critical as starting materials and intermediates in the construction of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. eurekalert.orgnih.govchemrxiv.org

The electron-deficient nature of the pyridine (B92270) ring makes direct electrophilic aromatic substitution, a common method for halogenating other aromatic systems, challenging and often requires harsh conditions. nih.gov This has spurred the development of specialized synthetic methods to access these valuable compounds. nih.govchemrxiv.org Once formed, halopyridines are excellent substrates for a variety of reactions. They are frequently used in nucleophilic substitution reactions, where the halogen is displaced by nucleophiles such as amines or alkoxides. eurekalert.orgkubikat.org

Furthermore, halogenated pyridines are key participants in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions. smolecule.commdpi.com These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the assembly of complex biaryl structures and other intricate molecular architectures that are prevalent in medicinal chemistry and material science. mdpi.combeilstein-journals.orgresearchgate.net The ability to selectively functionalize the pyridine scaffold through its halogenated derivatives makes them indispensable in contemporary chemical research and development. eurekalert.orgkubikat.org

Chemical Reactivity and Transformation Pathways of 2 Bromo 3,6 Dimethylpyridine

Reactivity of the Halogen Atom on the Pyridine (B92270) Nucleus

The bromine atom at the 2-position of the pyridine ring is a versatile functional handle, primarily exploited for substitution and cross-coupling reactions. Its position, ortho to the ring nitrogen, makes it susceptible to nucleophilic displacement and facilitates its participation in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. Consequently, the bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols, to yield substituted pyridine derivatives. While direct examples for 2-Bromo-3,6-dimethylpyridine are not extensively detailed in the provided literature, the reactivity of analogous compounds like 2-bromo-3,6-dimethoxypyridine (B594837) suggests that this pathway is a fundamental aspect of its chemistry. The presence of the C3-methyl group may introduce some steric hindrance, potentially moderating the reaction rate compared to un-substituted analogs.

Palladium-Catalyzed Cross-Coupling Reactions: A significant application of the bromo group in this compound is its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the bromopyridine with a boronic acid or its ester derivative. mdpi.com For instance, related compounds like 2,5-dibromo-3,6-dimethylpyridine (B189580) and 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) readily participate in Suzuki-Miyaura coupling. smolecule.combeilstein-journals.org This suggests that this compound would be an effective substrate for creating C-C bonds with various aryl and vinyl boronic acids. mdpi.comsmolecule.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. mdpi.comsemanticscholar.org

Other Cross-Coupling Reactions: The bromo substituent also enables participation in other cross-coupling methodologies like Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings, further expanding its synthetic utility. mdpi.com

| Reaction Type | Reagents/Catalysts | Product Type |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-Amino/Thio/Alkoxy-3,6-dimethylpyridines |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl/Vinyl-3,6-dimethylpyridines |

| Negishi Coupling | Organozinc Reagents, Pd or Ni Catalyst | 2-Alkyl/Aryl-3,6-dimethylpyridines |

| Stille Coupling | Organostannanes, Pd Catalyst | 2-Alkyl/Aryl/Vinyl-3,6-dimethylpyridines |

Transformations Involving the Pyridine Nitrogen Atom (e.g., N-Oxidation)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, with N-oxidation being a primary transformation pathway. This reaction modifies the electronic properties of the pyridine ring and opens up new avenues for functionalization.

N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common and important reaction. This transformation can be achieved using various oxidizing agents, most notably peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), often in the presence of an acid or a metal catalyst. arkat-usa.orgnih.gov For example, 2,6-dimethylpyridine (B142122) is readily oxidized to 2,6-dimethylpyridine N-oxide using m-CPBA. indexcopernicus.com Similarly, 2-bromo-4,6-dimethylpyridine (B109062) can be converted to its N-oxide with m-CPBA. amazonaws.com

The formation of the N-oxide has several important consequences:

It increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack.

It provides a handle for deoxygenation reactions, which can be useful for certain synthetic strategies. arkat-usa.org

The N-oxide functionality itself can direct further reactions and is a key feature in various biologically active molecules. arkat-usa.org

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

The resulting N-oxide can then undergo further reactions. For instance, direct arylation of pyridine N-oxides with bromoarenes has been demonstrated, showcasing a pathway to form biaryl N-oxides. fu-berlin.de

Reactivity of Methyl Substituents on the Pyridine Ring

The two methyl groups on the pyridine ring are not merely passive substituents; they are active sites for radical halogenation, a key pathway for introducing further functionality.

Side-Chain Bromination: The methyl groups of this compound can be halogenated, most commonly through a free-radical mechanism using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is a standard method for converting benzylic C-H bonds to C-Br bonds.

Research on related dimethylpyridines provides strong evidence for this reactivity. For example, 2,6-dimethylpyridine can be brominated with NBS to yield 6-bromomethyl-2-methylpyridine or 2,6-bis(bromomethyl)pyridine, depending on the reaction conditions and stoichiometry. google.comresearchgate.net The reaction typically requires an initiator and is often carried out in a non-polar solvent like carbon tetrachloride under reflux. researchgate.net The resulting bromomethylpyridines are highly valuable synthetic intermediates. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles to introduce diverse functional groups. smolecule.com

| Reaction | Reagent/Conditions | Potential Products |

| Side-Chain Bromination | NBS, Benzoyl Peroxide, CCl₄, Reflux | 2-Bromo-3-methyl-6-(bromomethyl)pyridine and/or 2-Bromo-3-(bromomethyl)-6-methylpyridine |

| Further Bromination | Excess NBS, Benzoyl Peroxide, CCl₄, Reflux | 2-Bromo-3,6-bis(bromomethyl)pyridine |

This reactivity allows for the selective functionalization of the methyl groups, complementing the reactions available at the bromine and nitrogen centers and highlighting the compound's role as a versatile building block in organic synthesis.

Metal Catalyzed Cross Coupling and Homocoupling Reactions of 2 Bromo 3,6 Dimethylpyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are workhorses in modern organic synthesis, and they play a crucial role in the functionalization of 2-bromo-3,6-dimethylpyridine. The following sections delve into specific palladium-catalyzed cross-coupling reactions, highlighting their scope, selectivity, and the optimization of catalytic conditions.

Suzuki-Miyaura Cross-Coupling: Regioselectivity, Atropselectivity, and Catalyst Optimization

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for forming carbon-carbon bonds. In the context of polyhalogenated pyridines, such as derivatives of this compound, the regioselectivity of the coupling is a critical aspect. Studies on related systems, like 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), have shown that the palladium-catalyzed coupling with arylboronic acids preferentially occurs at the most electrophilic and sterically accessible positions. researchgate.net The reaction of 3,4,5-tribromo-2,6-dimethylpyridine with varying amounts of ortho-substituted phenylboronic acids has been used to deduce the order of substitution, providing insights into the relative reactivity of the different bromine-substituted positions. beilstein-journals.org

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another important consideration, especially when bulky ortho-substituted aryl groups are introduced. The Suzuki-Miyaura reaction can be tailored to achieve atropselective outcomes, yielding specific atropisomers of the resulting arylpyridine products. beilstein-journals.org This selectivity can sometimes be influenced by subtle effects, such as metal-oxygen chelation in the transition state when using ortho-methoxyphenylboronic acid, an effect not observed with ortho-chloro analogues. beilstein-journals.org

Catalyst optimization is key to achieving high yields and selectivity. Automated microfluidic systems have been employed to rapidly screen various palladacycles, ligands, and reaction conditions (temperature, time, and catalyst loading) to optimize Suzuki-Miyaura reactions. rsc.org The choice of ligand, such as dialkylbiarylphosphines or trialkylphosphines, significantly influences the transmetalation and oxidative addition steps of the catalytic cycle. rsc.org For the coupling of bromo- and chloropyridines, systems that are free of phosphine (B1218219) ligands and operate in continuous flow have been developed, offering advantages in product purification and catalyst stability. mdpi.com

Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Boronic Acid | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| ortho-Methoxyphenylboronic acid | Pd catalyst | Mono-, di-, and tri-substituted 2,6-dimethylpyridines | Regio- and atropselective coupling observed, suggesting a metal-oxygen chelation effect. beilstein-journals.org | beilstein-journals.org |

Negishi Cross-Coupling: Mechanistic Aspects and Efficiency

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is another effective method for C-C bond formation. It has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-bromopyridines. researchgate.net A modified Negishi protocol using the commercially available and relatively inexpensive tetrakis(triphenylphosphine)palladium(0) has been developed for coupling with both 2-bromo- and 2-chloropyridines. researchgate.net

The efficiency of Negishi couplings can be enhanced through the use of specific ligands and reaction conditions. For instance, the combination of Pd₂(dba)₃ and the X-Phos ligand has been shown to provide high yields for the coupling of 2-heterocyclic organozinc reagents with aryl chlorides. researchgate.net Heterogeneous catalytic systems, such as Pd/Al₂O₃ under microwave irradiation, have also proven effective for Negishi couplings involving 2-pyridyl zinc bromide and 2-bromopyridine (B144113) derivatives, dramatically increasing reaction rates. mdpi.compreprints.org

Mechanistically, the Negishi reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organozinc reagent, and reductive elimination to yield the cross-coupled product and regenerate the catalyst. The choice of catalyst and ligands can influence the efficiency of each of these steps.

Stille Cross-Coupling and Other Related Cross-Coupling Variants

Stille cross-coupling utilizes organotin reagents and is known for its high reactivity, often succeeding where other methods fail. mdpi.com However, the high toxicity of organostannanes is a significant drawback. mdpi.com Stille-type reactions have been used to prepare various 2,2'-bipyridines and terpyridine derivatives. mdpi.com Stereoretentive Stille cross-coupling reactions of secondary alkyl azastannatranes with aryl halides, including 2-bromopyridine, have been demonstrated, showcasing the ability to transfer stereochemical information with high fidelity. nih.gov

Other palladium-catalyzed cross-coupling variants have also been employed. Decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines, often assisted by microwave irradiation, provides a route to biaryls. preprints.org The choice of N,N-bidentate ligands, such as 1,10-phenanthroline, can be critical in these reactions. preprints.org Additionally, the coupling of pyridine (B92270) sulfinates with bromopyridines, using base-labile latent sulfinate reagents, offers another synthetic pathway. preprints.org

Nickel-Catalyzed Cross-Coupling and Reductive Coupling Processes

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive couplings of 2-halopyridines are a facile route to both symmetrical and unsymmetrical 2,2'-bipyridines. mdpi.com These reactions can be efficiently catalyzed by NiCl₂·6H₂O without the need for external ligands. mdpi.compreprints.org The product, a 2,2'-bipyridine (B1663995) derivative, can act as a ligand for the nickel(II) center, facilitating the catalytic cycle. mdpi.compreprints.org

Reductive cross-electrophile coupling, a process that couples two different electrophiles, has been developed for the reaction of benzyl (B1604629) alcohols with aryl halides using a nickel catalyst and a low-valent titanium co-reductant. nii.ac.jp This method proceeds via the generation of benzyl radicals. nii.ac.jp Paired electrolysis has also enabled nickel-catalyzed enantioselective reductive cross-coupling between α-chloroesters and aryl bromides. nih.gov

The choice of ligand is crucial in nickel-catalyzed reactions. For the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321), a system of NiBr₂(PPh₃)₂, Et₄NI, and zinc powder has been used to obtain the corresponding 4,4'-bipyridine (B149096) in high yield. mdpi.compreprints.org Bidentate and tridentate ligands are commonly used, with tridentate ligands often being superior for C(sp³)–C(sp³) bond-forming reactions. acs.org

Table 2: Nickel-Catalyzed Coupling Reactions

| Reactants | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Halopyridines | NiCl₂·6H₂O | 2,2'-Bipyridines | Ligand-free, product acts as a ligand. mdpi.compreprints.org | mdpi.compreprints.org |

| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Et₄NI, Zn | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | High yield under mild conditions. mdpi.compreprints.org | mdpi.compreprints.org |

Metal-Catalyzed Homocoupling Reactions (e.g., Ullmann and Electrochemical Methods)

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for the synthesis of bipyridines. Bimetallic systems, such as a combination of stoichiometric copper powder and a catalytic amount of Pd(OAc)₂, can promote the homocoupling of bromopyridines under relatively mild conditions. mdpi.com This process is thought to involve radicals generated through redox interactions between copper and palladium species. mdpi.com

Electrochemical methods present an environmentally promising approach, avoiding the need for chemical reductants. mdpi.com Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a sacrificial anode (e.g., zinc or iron) can produce bipyridines in high yields. mdpi.com This method is simple and efficient, and it can also be applied to heterocoupling reactions. mdpi.com A key advantage is the in-situ generation of the active Ni(0) species at a constant current density, eliminating the need for phosphine ligands. mdpi.com

Mechanistic Insights into Catalytic Transformations of this compound

Understanding the mechanisms of these catalytic reactions is crucial for their optimization and broader application. In palladium-catalyzed reactions, the fundamental steps of oxidative addition, transmetalation, and reductive elimination are central. mdpi.com The electronic properties and steric hindrance of the substrate, such as this compound, influence the rate of oxidative addition. researchgate.net Ligand selection plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout the cycle. rsc.org

In nickel-catalyzed reductive couplings, the generation of a low-valent nickel species, typically Ni(0) or Ni(I), is the first step. This can be achieved using chemical reductants like zinc or manganese, or through electrochemical reduction. mdpi.comnii.ac.jpnih.gov The reaction can then proceed through various pathways, including the formation of organonickel intermediates via oxidative addition, or through radical pathways involving the generation of alkyl or aryl radicals. nii.ac.jpnih.gov

For instance, in the nickel-catalyzed reductive coupling of α-chloroesters and aryl bromides, an electrophilic alkyl radical is generated anodically, while the nickel catalyst is reduced at the cathode. nih.gov The proposed mechanism involves the oxidative addition of the aryl bromide to a Ni(I) species, followed by the capture of the alkyl radical to form an (alkyl)(aryl)Ni(III) intermediate, which then undergoes reductive elimination. nih.gov

The study of reaction kinetics and the isolation and characterization of reaction intermediates are vital for elucidating these complex mechanistic pathways. beilstein-journals.orgd-nb.info For example, kinetic profiling has been used to understand the role of different species in iron-catalyzed borylation reactions, revealing hidden catalytic cycles. d-nb.info Such detailed mechanistic investigations pave the way for the rational design of more efficient and selective catalysts for the transformation of substrates like this compound.

Derivatization and Advanced Functionalization Strategies for 2 Bromo 3,6 Dimethylpyridine Scaffolds

Introduction of Diverse Functional Groups at the Bromine Position

The bromine atom at the 2-position of the 2-bromo-3,6-dimethylpyridine ring is a key handle for introducing a variety of functional groups through cross-coupling and substitution reactions. This versatility allows for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this functionalization strategy. For instance, in Suzuki-Miyaura coupling reactions, the bromine atom can be efficiently replaced with aryl or heteroaryl groups. These reactions typically employ a palladium catalyst and a base to facilitate the formation of a new carbon-carbon bond. Similarly, other transition-metal-catalyzed reactions can be used to introduce a range of substituents.

Beyond carbon-carbon bond formation, nucleophilic substitution reactions provide a direct route to introduce heteroatoms at the bromine position. The reactivity of the bromine atom facilitates its displacement by various nucleophiles, including amines, thiols, and alkoxides, leading to the corresponding substituted pyridines.

A notable application of this derivatization is in the synthesis of bipyridine ligands, which are crucial in coordination chemistry. The homocoupling of this compound can be achieved using nickel-catalyzed electroreductive methods in an undivided cell with a sacrificial anode like zinc or iron. mdpi.com This approach has proven effective for creating symmetrical bipyridines.

Table 1: Examples of Reactions at the Bromine Position

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine (B92270) |

| Nucleophilic Substitution | Amines, Thiols, or Alkoxides | Substituted pyridines |

| Homocoupling | NiBr2(PPh3)2, Et4NI, Zn powder | 2,2'-bipyridine (B1663995) derivative |

Post-Synthetic Modification of Methyl Groups on the Pyridine Ring

The methyl groups at the 3- and 6-positions of the this compound ring offer additional sites for functionalization, although they are generally less reactive than the bromine-substituted position. Post-synthetic modification of these methyl groups typically requires more forcing conditions or specific activation strategies.

One common approach involves radical bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or under UV irradiation. This selectively introduces a bromine atom onto one of the methyl groups, converting it to a bromomethyl group. This newly installed functionality can then serve as a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Another strategy involves oxidation of the methyl groups to form aldehydes or carboxylic acids. These transformations typically require strong oxidizing agents and careful control of reaction conditions to avoid over-oxidation or degradation of the pyridine ring. The resulting carbonyl compounds are valuable intermediates for further derivatization, such as the formation of imines, esters, or amides.

Reactions of N-Oxides Derived from this compound

The formation of the N-oxide of this compound significantly alters the electronic properties and reactivity of the pyridine ring, opening up new avenues for functionalization. The N-oxide can be prepared by treating the parent pyridine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). figshare.com

The N-oxide group activates the positions ortho and para to the nitrogen for nucleophilic attack. This allows for reactions that are not feasible with the parent pyridine. For example, the N-oxide can undergo direct arylation reactions with bromoarenes. fu-berlin.de Mechanistic studies suggest that these reactions can proceed via the formation of a pyridyl palladium complex. fu-berlin.de

Furthermore, the N-oxide can participate in rearrangement reactions and can be used to introduce functional groups at various positions on the ring. The reactivity of pyridine N-oxide derivatives is generally higher than that of corresponding nitroaromatic compounds in certain enzymatic reductions, highlighting their potential as efficient redox-active compounds. lmaleidykla.lt

Table 2: Synthesis of 2-bromo-dimethylpyridine-N-oxides

| Starting Material | Reagent | Solvent | Yield | Reference |

| 2-Bromo-3-methylpyridine (B184072) | m-CPBA | CH2Cl2 | 88% | figshare.com |

| 2-Bromo-4,6-dimethylpyridine (B109062) | m-CPBA | CH2Cl2 | 78% | figshare.com |

| 2-Bromo-6-methylpyridine | m-CPBA | CH2Cl2 | 90% | figshare.com |

Ligand Derivatization for Coordination Chemistry

Derivatives of this compound are highly valuable as ligands in coordination chemistry. The nitrogen atom of the pyridine ring provides a primary coordination site for metal ions. By strategically modifying the substituents on the pyridine ring, the steric and electronic properties of the resulting ligands can be fine-tuned to influence the geometry, stability, and reactivity of the corresponding metal complexes.

The introduction of coordinating groups at the bromine position or through modification of the methyl groups can lead to the formation of bidentate or polydentate ligands. For example, coupling reactions at the bromine position can be used to synthesize bipyridine ligands, which are workhorses in coordination chemistry, forming stable complexes with a wide range of metals.

The steric hindrance provided by the methyl groups at the 3- and 6-positions can be exploited to control the coordination environment around a metal center. This is particularly important in the design of catalysts, where the steric bulk of the ligand can influence the selectivity of a reaction. The basicity of the pyridine nitrogen, which can be modulated by the electronic nature of the substituents, also plays a crucial role in determining the strength of the metal-ligand bond. northwestern.edu

Applications of 2 Bromo 3,6 Dimethylpyridine in Complex Organic Synthesis

Modular Synthesis of Substituted Bipyridines and Poly-pyridyl Architectures

2-Bromo-3,6-dimethylpyridine is a valuable precursor for the synthesis of substituted 2,2'-bipyridines, which are significant ligands in coordination chemistry and catalysis. organic-chemistry.org Modified Negishi cross-coupling reactions, utilizing tetrakis(triphenylphosphine)palladium(0) as a catalyst, enable the efficient coupling of organozinc pyridyl reagents with 2-bromopyridines to yield a diverse range of mono- and disubstituted bipyridines. organic-chemistry.org This method is notable for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Recent advancements have also demonstrated the use of 2-bromopyridines in ruthenium-catalyzed domino reactions to create multi-heteroarylated 2-pyridone products. mdpi.com For instance, the reaction of 2-bromo-3-methylpyridine (B184072) can yield complex terpyridinone structures. mdpi.com Furthermore, electrochemical methods are emerging as an environmentally friendly approach for the homocoupling of bromopyridines to synthesize bipyridines, avoiding the need for toxic reagents. mdpi.com

Construction of Fused Heterocyclic Systems (e.g., Pyridones, Pyrimidines)

The reactivity of this compound and its derivatives is instrumental in the construction of fused heterocyclic systems. For example, ring-fused 2-pyridones with antibacterial properties have been synthesized, and strategies to modify their substitution patterns often involve precursors like bromo-iodo substituted scaffolds. diva-portal.org These scaffolds allow for further functionalization through cross-coupling reactions. diva-portal.org

In the synthesis of pyrimidine-based structures, while 2-chloro-substituted pyrimidines are common starting materials, their 2-bromo counterparts are often more advantageous in transition metal-catalyzed C-C coupling reactions like the Suzuki-Miyaura coupling. google.com This has led to the development of methods for preparing 2-bromo-substituted pyrimidines from their 2-chloro analogs. google.com The resulting brominated pyrimidines are key intermediates in the synthesis of complex molecules, including liquid crystals. google.com

Total Synthesis of Natural Products Utilizing this compound Derivatives

The strategic incorporation of this compound derivatives has been pivotal in the total synthesis of several natural products. dokumen.pubsci-hub.se Although direct examples involving this compound itself are not extensively documented in the provided context, the utility of brominated pyridine (B92270) scaffolds is a recurring theme. For instance, in the synthesis of complex alkaloids or polyketides, brominated heterocyclic intermediates often serve as key building blocks for introducing specific functionalities or for participating in crucial coupling reactions to assemble the carbon skeleton. dokumen.pubacs.org The bromo-substituent provides a handle for late-stage functionalization, a common strategy in the total synthesis of complex molecules.

Synthesis of Intermediates for Agrochemicals and Specialty Chemicals

This compound and its isomers are recognized as important intermediates in the production of agrochemicals and specialty chemicals. chemimpex.comguidechem.com Halogenated pyridine derivatives, in general, are a significant class of intermediates for pesticides and pharmaceuticals. google.com The reactivity of the bromo-substituent allows for its displacement by a variety of nucleophiles, enabling the synthesis of a wide range of derivatives with potential biological activity. evitachem.com This makes compounds like 2-bromo-4,6-dimethyl-3-pyridinol, a related isomer, valuable in the development of new agrochemicals for pest control or plant growth regulation. evitachem.com The synthesis of such compounds often starts from a dimethylpyridine precursor, which is then brominated. evitachem.com

Theoretical and Computational Investigations of 2 Bromo 3,6 Dimethylpyridine and Its Derivatives

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic character of a molecule is fundamental to its reactivity, and this is chiefly described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jocpr.com

Computational studies, typically employing Density Functional Theory (DFT) with functionals like B3LYP, are used to calculate these electronic properties. For instance, a study on the related compound 2-bromo-3-hydroxy-6-methyl pyridine (B92270) using the B3LYP method with a 6-311G(d,p) basis set determined a HOMO-LUMO energy gap of -5.39512 eV. jocpr.com In another analysis of a more complex derivative, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, DFT calculations found the HOMO energy to be -5.82 eV and the LUMO energy to be -1.42 eV. ekb.eg

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. The distribution of these orbitals is also significant. In substituted pyridines, the HOMO is often localized on the pyridine ring and its electron-donating substituents, while the LUMO may be distributed across the ring and any electron-withdrawing groups. researchgate.net For 2-Bromo-3,6-dimethylpyridine, the electron-donating methyl groups would be expected to raise the energy of the HOMO, while the electronegative bromine atom would influence the LUMO. Analysis of the molecular electrostatic potential (MESP) surface, another common computational output, helps to visualize electron-rich and electron-poor regions, further predicting sites for electrophilic and nucleophilic attack. jocpr.com

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-hydroxy-6-methylpyridine | DFT (B3LYP/6-311G(d,p)) | - | - | -5.39512 | jocpr.com |

| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | DFT (B3LYP/6-311++G(d,p)) | -5.82 | -1.42 | 4.40 | ekb.eg |

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational methods, particularly DFT, are highly effective at predicting these vibrational frequencies with good accuracy. researchgate.net These calculations not only help in assigning the bands observed in experimental spectra but can also predict the spectra for unknown or yet-to-be-synthesized compounds. acs.org

A theoretical vibrational analysis of 2-bromo-3-hydroxy-6-methyl pyridine, a structurally similar molecule, was performed using DFT (B3LYP/6-311G(d,p)). jocpr.com The calculated frequencies were scaled by a factor (e.g., 0.9613) to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. jocpr.com

Key vibrational modes for substituted pyridines include:

C-H Stretching: Typically observed in the 2800-3100 cm⁻¹ region. For 2-bromo-3-hydroxy-6-methylpyridine, these were calculated at 2923, 2976, 2999, 3063, and 3079 cm⁻¹. jocpr.com

Ring Vibrations: The pyridine ring has characteristic stretching and deformation modes, often found in the 1400-1600 cm⁻¹ range. Ring deformations for the aforementioned derivative were calculated at 1549 and 1574 cm⁻¹. jocpr.com

Methyl Group Vibrations: These include symmetric and asymmetric stretching, as well as bending (scissoring, rocking) modes. H-C-H scissoring was calculated at 1442 cm⁻¹. jocpr.com

C-Br Vibration: The stretching of the carbon-bromine bond is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Torsional Modes: Low-frequency vibrations corresponding to the twisting of the entire ring or substituents were calculated at 55, 181, 469, 478, 570, 652, and 714 cm⁻¹. jocpr.com

By performing a normal coordinate analysis based on the DFT force fields, each calculated frequency can be assigned to a specific type of molecular motion (e.g., stretching, bending, torsion), which is described by its potential energy distribution (PED). researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) for 2-bromo-3-hydroxy-6-methylpyridine | Reference |

|---|---|---|

| C-H Stretching | 2923, 2976, 2999, 3063, 3079 | jocpr.com |

| Ring Deformation | 1549, 1574 | jocpr.com |

| Scissoring H-C-H | 1442 | jocpr.com |

| C-H and C-O-H In-plane Bending | 1100, 1375 | jocpr.com |

| Torsion | 181, 469, 478, 570, 652, 714 | jocpr.com |

| Twisting (whole ring) | 55 | jocpr.com |

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, mapping potential energy surfaces, and identifying transition states and intermediates. For a molecule like this compound, theoretical studies can predict the regioselectivity of further substitutions and the feasibility of various reaction pathways.

The substituents on the pyridine ring dictate its reactivity. The two methyl groups are electron-donating and ortho-, para-directing for electrophilic substitution, while the bromine atom is deactivating and meta-directing. Computational studies on analogous trisubstituted pyridines confirm that these combined electronic and steric effects determine site selectivity. smolecule.com For example, in electrophilic reactions, the 4- and 5-positions are the most likely sites of attack. DFT simulations can model the transition states for attack at each position, with the lowest activation energy corresponding to the major product.

These methods are also applied to predict the outcomes of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions. DFT calculations can:

Map Electrostatic Potential: Identify the most electron-deficient sites (likely for nucleophilic attack).

Model Transition States: Calculate activation barriers for different pathways, such as nucleophilic substitution versus cross-coupling at the C-Br bond.

Analyze Reaction Coordinates: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state connects the correct reactants and products.

In a study on the reactivity of frustrated Lewis pairs involving 2,6-lutidine (2,6-dimethylpyridine), quantum chemical calculations were used to interpret reactivity differences and analyze the thermodynamic and kinetic properties of the reactions. researchgate.net Such studies highlight the power of computational methods to unravel complex reaction mechanisms and provide a detailed understanding of electronic rearrangements in transition states. researchgate.net

Molecular Dynamics and Conformation Analysis

While the pyridine ring itself is a rigid, planar structure, substituents can introduce conformational flexibility. For this compound, the primary source of conformational freedom is the rotation of the two methyl groups around their respective C-C bonds.

Conformational analysis can be performed computationally by systematically rotating the bonds of interest and calculating the potential energy at each step. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For example, a DFT study on formyl pyridines investigated torsional potentials and rotational barriers between different conformers. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By simulating the motion of atoms according to classical mechanics, MD provides insights into conformational flexibility and intermolecular interactions in different environments (e.g., in a solvent). For a relatively rigid molecule like this compound, MD simulations would likely show minimal conformational changes in the core structure but would capture the dynamic rotation of the methyl groups and the molecule's interactions with its surroundings.

Emerging Applications of 2 Bromo 3,6 Dimethylpyridine Derivatives in Advanced Materials and Bioactive Scaffolds

Ligand Design for Metal Complexes and Catalysis

The ability of pyridine (B92270) derivatives to coordinate with transition metals makes them exceptional candidates for ligand design. The 2-bromo-dimethylpyridine scaffold is particularly useful for creating sophisticated ligands, such as phosphines and multi-dentate N-heterocyclic ligands, which are pivotal in homogeneous catalysis. uw.edu.placs.org

The synthesis of these ligands often involves the substitution of the bromine atom. For instance, tertiary phosphines can be prepared through the reaction of organophosphide anions with halogenated pyridines or via C-P(III) coupling reactions. uw.edu.plrsc.org Bipyridine and terpyridine ligands, which are fundamental in coordination chemistry, are readily synthesized from 2-bromopyridine (B144113) precursors through homo-coupling or hetero-coupling reactions. mdpi.comiucr.org These reactions can be catalyzed by various transition metals, including nickel and palladium. mdpi.com For example, 2,2′,6,6′-tetramethyl-4,4′-bipyridine has been obtained in high yields through the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) using a nickel catalyst. mdpi.com

These pyridine-based ligands form stable complexes with a variety of transition metals like ruthenium, iron, palladium, and platinum. acs.orgarabjchem.org The resulting metal complexes exhibit significant catalytic activity in a range of chemical transformations. Palladium pincer complexes, for example, are effective catalysts for C-C bond-forming reactions such as the Suzuki-Miyaura coupling. acs.org Ruthenium complexes bearing pyridine-based ligands have been shown to catalyze dehydrogenation reactions of alcohols and N-heterocycles. arabjchem.org The modular synthesis approach allows for systematic variation of the ligand's steric and electronic properties, enabling the fine-tuning of the catalyst's performance for specific substrates and reactions. acs.org

Table 1: Ligands Derived from Bromodimethylpyridine Isomers and Their Catalytic Applications

| Ligand Type | Precursor Example | Metal Complex | Catalytic Application | Reference(s) |

|---|---|---|---|---|

| Bipyridines | 4-Bromo-2,6-dimethylpyridine | Nickel(II) | Homocoupling Reactions | mdpi.com |

| Terpyridines | 2-Bromo-6-methylpyridine | Nickel(0) | Heterocoupling Reactions | mdpi.compreprints.org |

| PNP/PCP Pincer Ligands | 2,6-Diaminopyridine | Palladium(II), Iron(II) | Suzuki-Miyaura Coupling, C-C Coupling | acs.org |

| Pyrazolyl-pyridine Ligands | Pyrazolyl pyridine-based compounds | Ruthenium(II) | Dehydrogenation of Alcohols | arabjchem.org |

Precursors for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The tunable nature of their structure and pores has led to applications in gas storage, separation, and catalysis. mdpi.com Derivatives of 2-bromo-3,6-dimethylpyridine, particularly bipyridines, serve as essential organic linkers in the construction of these frameworks. mdpi.com

The synthesis of 6,6'-dimethyl-3,3'-bipyridine, which can be achieved through the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine, provides a rigid, nitrogen-containing linker ideal for coordinating with metal centers to form stable MOFs. mdpi.com These bipyridine derivatives are also fundamental components in the architecture of supramolecular assemblies, where non-covalent interactions guide the self-organization of molecules into well-defined, functional structures. mdpi.comrsc.org The resulting MOFs and supramolecular structures can exhibit unique properties, such as spin-crossover (SCO) behavior, which has been observed in frameworks containing 3-halopyridine ligands. scribd.com

The controlled formation of MOFs can even be templated by pre-existing supramolecular assemblies, leading to novel superstructures with distinct morphologies and properties, such as helical nanotubes. rsc.org

Table 2: this compound Derivatives in Supramolecular Chemistry

| Derivative Type | Assembly Type | Potential Application | Reference(s) |

|---|---|---|---|

| Bipyridines | Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis | |

| Bipyridines | Supramolecular Assemblies | Advanced Materials | mdpi.com |

| 3-Halopyridines | Spin-Crossover MOFs | Sensors, Molecular Switches | scribd.com |

Development of Optoelectronic and Electroluminescent Materials

The rigid and electronically tunable nature of the pyridine ring makes its derivatives highly suitable for applications in optoelectronics. Specifically, derivatives of bromo-dimethylpyridines are being developed as key components in organic light-emitting diodes (OLEDs). google.comgoogle.com These compounds can function as host materials or as emitters in the emissive layer of an OLED. google.com

In the design of these materials, the bromopyridine moiety serves as a versatile synthetic handle. For instance, 3-bromo-2,6-dimethylpyridine (B180948) has been used in Suzuki coupling reactions to synthesize complex molecules for electroluminescent devices. google.com These materials are designed to have specific energy band gaps to emit light in desired colors, such as blue, green, or red. google.com

Recent research has focused on developing emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.netrsc.org A "double-twist" design strategy has been used to create donor-acceptor molecules where a derivative like 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile acts as the acceptor. researchgate.net This molecular design leads to a small energy gap between the singlet and triplet excited states, facilitating efficient reverse intersystem crossing (RISC) and thus high quantum efficiency in OLEDs. researchgate.netrsc.org The resulting devices have demonstrated high external quantum efficiencies, showcasing the potential of these pyridine derivatives in next-generation displays and lighting. researchgate.net

Table 3: Applications of this compound Derivatives in Optoelectronics

| Derivative Example | Application/Material Type | Key Finding/Property | Reference(s) |

|---|---|---|---|

| Phenyl-substituted pyrimidine (B1678525) from 3-bromo-2,6-dimethylpyridine | Organic Electroluminescent Material | Component in emissive layer for OLEDs. | google.com |

| 4-(4-(10H-phenoxazin-10-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile | Thermally Activated Delayed Fluorescence (TADF) Emitter | High external quantum efficiency (21.1%) in yellow OLEDs. | researchgate.net |

| 2-Bromo-3-iodo-4,6-dimethylpyridine | Optoelectronic Material Precursor | Listed for use in optoelectronic materials. | alfa-chemistry.com |

Design and Synthesis of Scaffolds for Biologically Active Molecules

The pyridine ring is a common feature in many pharmaceuticals, and functionalized pyridines like this compound are valuable starting points for the synthesis of novel therapeutic agents. evitachem.comscirp.org The reactivity of the bromine atom allows for its displacement or participation in cross-coupling reactions to build molecular complexity and introduce diverse functionalities, which is a key strategy in medicinal chemistry. yangresearchlab.org

Research has demonstrated the utility of bromodimethylpyridine isomers in creating scaffolds for potent and selective inhibitors of various biological targets. In one study, 2-bromo-3,5-dimethyl-pyridine was a key intermediate in the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives via a Suzuki coupling reaction. yangresearchlab.org These compounds were identified as potent antagonists of the Smoothened (SMO) receptor, a crucial component of the Hedgehog signaling pathway implicated in some cancers. yangresearchlab.org

Similarly, the 4,6-dimethylpyridine core has been incorporated into new series of 1,3,4-oxadiazole (B1194373) derivatives. semanticscholar.org These hybrid molecules, synthesized from a 4,6-dimethyl-2-sulfanylpyridine-3-carboxylate precursor, have shown potential as anti-inflammatory and anticancer agents, with some derivatives exhibiting potent inhibition of COX-1/COX-2 enzymes. semanticscholar.org Other work has involved the synthesis of pyrazolo[3,4-b]pyridine derivatives starting from 4,6-dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile, with some of the resulting compounds displaying significant activity against lung, liver, and colon cancer cell lines. scirp.org

Table 4: Biologically Active Scaffolds from Dimethylpyridine Derivatives

| Precursor/Core Structure | Synthesized Scaffold | Biological Target/Activity | Reference(s) |

|---|---|---|---|

| 2-Bromo-3,5-dimethyl-pyridine | Tetrahydropyrido[4,3-d]pyrimidine | Smoothened (SMO) receptor antagonist (anticancer) | yangresearchlab.org |

| 4,6-Dimethylpyridine core | 1,3,4-Oxadiazole derivatives | COX-1/COX-2 inhibition (anti-inflammatory), anticancer | semanticscholar.org |

| 4,6-Dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile | Pyrazolo[3,4-b]pyridine derivatives | Anticancer activity (lung, liver, colon cell lines) | scirp.org |

| 2-Bromo-3,6-dimethoxypyridine (B594837) | Various complex molecules | Investigated for antimicrobial and anticancer properties. |

Future Perspectives and Research Challenges in 2 Bromo 3,6 Dimethylpyridine Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the C-Br bond in 2-Bromo-3,6-dimethylpyridine is a cornerstone of its synthetic utility, particularly in cross-coupling reactions. However, achieving high reactivity and selectivity, especially in complex molecular settings, remains a significant challenge. Future research will undoubtedly focus on the development of more sophisticated catalytic systems to address these limitations.

One promising area is the design of novel phosphine (B1218219) ligands for palladium catalysts. While existing ligands have shown efficacy, there is a continuous need for ligands that can promote challenging coupling reactions with higher turnover numbers and at lower catalyst loadings. For instance, the development of bulky, electron-rich monophosphine ligands has been shown to improve the efficiency of Suzuki-Miyaura couplings involving sterically hindered pyridyl halides. Future work will likely involve the computational design and synthesis of ligands with tailored steric and electronic properties to further enhance catalytic activity and selectivity for reactions involving this compound.

Furthermore, the exploration of non-precious metal catalysts, such as those based on nickel, copper, or iron, is a critical area of research. These metals offer the potential for more cost-effective and sustainable catalytic processes. For example, nickel-based catalytic systems have demonstrated promise in the cross-coupling of aryl halides, and their application to substrates like this compound could open up new synthetic possibilities. The challenge lies in overcoming the often lower reactivity and broader substrate scope compared to their palladium counterparts.

| Catalyst System | Metal | Key Advantages | Research Challenges |

| Palladium-Phosphine Complexes | Palladium | High reactivity, broad substrate scope, well-established. | Cost, potential for catalyst poisoning, need for specialized ligands. |

| Nickel-Based Catalysts | Nickel | Lower cost, earth-abundant. | Often require higher temperatures, can have lower functional group tolerance. |

| Copper-Catalyzed Reactions | Copper | Inexpensive, effective for certain C-N and C-O bond formations. | Limited scope for C-C bond formation compared to Pd and Ni. |

| Iron-Based Catalysts | Iron | Very low cost, environmentally benign. | Often require strong bases, can have issues with reproducibility. |

High-Throughput Synthesis and Screening Applications of Derivatives

The demand for new chemical entities in drug discovery and materials science has fueled the development of high-throughput synthesis and screening (HTS) methodologies. The structural motif of this compound makes it an ideal starting point for the generation of large compound libraries. By leveraging its reactivity in various coupling reactions, a vast array of derivatives can be synthesized in a parallel fashion.

Future research will focus on optimizing reaction conditions for high-throughput formats, such as microtiter plates. This includes the development of robust and general reaction protocols that are tolerant of a wide range of functional groups and can be easily automated. For example, the use of pre-weighed catalysts and reagents, along with automated liquid handling systems, can significantly accelerate the synthesis of libraries based on the this compound core.

The screening of these libraries for biological activity or material properties is another key aspect. The integration of HTS with high-content screening (HCS) will allow for the rapid identification of promising lead compounds. For instance, a library of this compound derivatives could be screened against a panel of protein kinases to identify new inhibitors. The challenge in this area is the efficient management and analysis of the large datasets generated from these screens.

Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a building block like this compound, the development of more sustainable and atom-economical synthetic pathways is a critical future direction. This involves minimizing waste, reducing the use of hazardous reagents, and maximizing the incorporation of all atoms from the starting materials into the final product.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms, particularly flow chemistry, offers numerous advantages over traditional batch processing. These include improved safety, better process control, and the ability to rapidly optimize reaction conditions. The application of flow chemistry to the synthesis and derivatization of this compound is a promising area for future research.

In a flow chemistry setup, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields and selectivities compared to batch reactions. For example, a Suzuki-Miyaura coupling of this compound could be performed in a packed-bed reactor containing a solid-supported palladium catalyst. This would allow for easy separation of the product from the catalyst, which can be reused, further enhancing the sustainability of the process.

The combination of flow chemistry with real-time reaction monitoring and automated optimization algorithms represents a powerful tool for accelerating chemical research. By using online analytical techniques, such as HPLC or mass spectrometry, the output of a flow reactor can be continuously analyzed, and the reaction conditions can be automatically adjusted to maximize the desired outcome. This approach will be invaluable for the rapid development of new synthetic methodologies for this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-3,6-dimethylpyridine with high purity?

The compound can be synthesized via bromination of 3,6-dimethylpyridine derivatives. For example, halogen exchange reactions using bromotrimethylsilane (BrSiMe₃) under controlled heating (e.g., 80–100°C) have been reported for analogous bromopyridines. Reaction conditions such as solvent choice (e.g., dichloromethane or acetonitrile), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 substrate-to-brominating agent) are critical for minimizing byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group resonances at δ 2.4–2.6 ppm, bromine-induced deshielding of adjacent protons) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (MW: 186.05 g/mol) and isotopic patterns for bromine .

- FTIR : Peaks at ~1550 cm⁻¹ (C-Br stretching) and ~2900 cm⁻¹ (C-H stretching from methyl groups) .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Degradation products (e.g., de-brominated pyridines) can form under prolonged exposure to humidity or elevated temperatures .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

The bromine and methyl groups influence metal coordination and steric effects. For example, in nickel-catalyzed cross-coupling reactions, the pyridine nitrogen binds to the metal center, while bromine acts as a leaving group. Methyl groups enhance electron density on the ring, stabilizing intermediates. Catalytic systems using this ligand have shown efficacy in Suzuki-Miyaura couplings (yields >80% with Pd catalysts) .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways, such as SNAr (nucleophilic aromatic substitution). Key parameters include:

Q. How can contradictions in reported reaction yields for this compound derivatives be resolved?

Discrepancies often arise from:

Q. What role does this compound play in corrosion inhibition studies?

Pyridine derivatives adsorb onto metal surfaces (e.g., Q235 steel) via lone-pair electrons on nitrogen, forming protective films. Electrochemical impedance spectroscopy (EIS) and Tafel polarization show inhibition efficiencies >85% in acidic media (1 M HCl). Methyl groups enhance hydrophobic interactions, reducing corrosion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.